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Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433 Get Quote

Technical Support Center: ATN-224 Clinical Trials
This technical support center provides researchers, scientists, and drug development

professionals with information on the dose-limiting toxicities of ATN-224 observed in clinical

trials.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATN-224?

ATN-224 is a second-generation analogue of ammonium tetrathiomolybdate that acts as a

copper-chelating agent.[1][2] Its therapeutic approach is based on reducing copper levels,

which are essential for the activity of certain enzymes involved in angiogenesis and cellular

defense against oxidative stress, such as superoxide dismutase 1 (SOD1).[3][4][5] By chelating

copper, ATN-224 can inhibit tumor growth and microvascular density.[1][2]

Q2: What were the primary objectives of the Phase I clinical trials for ATN-224?

The primary objectives of the Phase I clinical trials were:

To determine the pharmacokinetic profile of ATN-224.[1][2]

To evaluate the dose-limiting toxicities (DLTs).[1][2]

To establish the maximum tolerated dose (MTD).
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To reduce serum copper levels, as measured by ceruloplasmin, to a target range of 5 to 15

mg/dL.[1][2]

Q3: What was the maximum tolerated dose (MTD) of ATN-224 identified in clinical trials?

The maximum tolerated dose (MTD) for ATN-224 was established at 300 mg/day.[1][2] The

maximum administered dose reached 330 mg/day, at which point dose-limiting toxicities were

observed.[1][2]

Q4: What are the specific dose-limiting toxicities (DLTs) associated with ATN-224?

The primary dose-limiting toxicity (DLT) observed at the 330 mg/day dose level was Grade 3

fatigue.[1][2] At the MTD of 300 mg/day, other significant toxicities included Grade 3 anemia,

Grade 3 neutropenia, fatigue, and sulfur eructation.[1][2]

Q5: Were there any notable biochemical changes observed in patients treated with ATN-224?

Yes, treatment with ATN-224 resulted in a significant reduction of over 90% in red blood cell

superoxide dismutase 1 (SOD1) activity.[1][2] A reduction in circulating endothelial cells was

also observed.[1][2]

Data Presentation
Table 1: Summary of Dose-Limiting Toxicities and Key Dosages for ATN-224
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Parameter Value Reference

Maximum Administered Dose 330 mg/day [1][2]

Dose-Limiting Toxicity (DLT) at

Maximum Dose
Grade 3 Fatigue [1][2]

Maximum Tolerated Dose

(MTD)
300 mg/day [1][2]

Toxicities at MTD

Grade 3 Anemia, Grade 3

Neutropenia, Fatigue, Sulfur

Eructation

[1][2]

Recommended Phase II

Starting Dose

300 mg/day loading dose for 2

weeks, followed by a titrated

maintenance dose

[1][2]

Experimental Protocols
Phase I Dose-Escalation Study Design

The Phase I clinical trial for ATN-224 employed a dose-escalation design to determine the MTD

and DLTs.

Patient Population: The study enrolled patients with advanced solid tumors.[1][2]

Dosing Regimen: Cohorts of patients were treated with escalating oral doses of ATN-224.[1]

[2] The treatment began with a loading dose until copper depletion was achieved, followed

by a titrated maintenance dose.[1][2]

Toxicity Assessment: Adverse events were graded according to the Common Terminology

Criteria for Adverse Events (CTCAE). A standard "3+3" dose-escalation design is common in

such trials, where cohorts of 3 patients are enrolled at each dose level. If one patient

experiences a DLT, 3 more patients are added to that cohort. The MTD is typically defined as

the dose level at which less than two of the six patients experience a DLT.

Biomarker Monitoring: Serum ceruloplasmin levels were monitored to assess the extent of

copper depletion.[1][2] Red blood cell SOD1 activity and circulating endothelial cells were
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also measured as pharmacodynamic markers.[1][2]

Visualizations
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Caption: Dose escalation pathway of ATN-224 leading to the identification of the MTD and DLT.
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Caption: Mechanism of action of ATN-224 leading to anti-tumor effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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